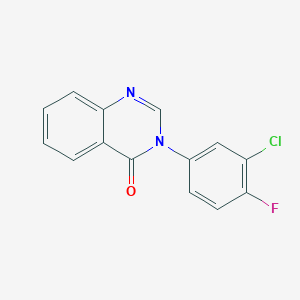![molecular formula C11H19ClN2O3 B5502383 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)
4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Spirocyclic compounds, including derivatives similar to 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride, have been synthesized through various methods. For instance, synthesis efforts have involved reactions such as the Castagnoli-Cushman reaction, which displays enhanced reactivity in compounds with peripheral oxa and dithia spiro frameworks, suggesting a broad substrate scope and potential methodologies for synthesis of closely related compounds (Rashevskii et al., 2020).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, is characterized by their unique spirocyclic backbone. Crystallographic analysis has been used to characterize similar compounds, revealing detailed insights into their molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Zeng, Li, & Guo, 2013).
Chemical Reactions and Properties
The chemical reactivity of 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride can be inferred from studies on similar spirocyclic compounds. These compounds participate in various chemical reactions, including the Castagnoli-Cushman reaction, indicating a potential for synthetic versatility. The electrochemical behavior of related diazaspirocyclic diones in non-aqueous media has been explored, shedding light on their redox properties and potential for further chemical modifications (Abou-Elenien et al., 1991).
科学的研究の応用
Synthesis and Reactivity
Synthesis techniques for diazaspiro undecane derivatives, including 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride, have been developed to explore their chemical reactivity and potential applications in medicinal chemistry. For example, synthetic strategies have led to the creation of diverse derivatives through reactions with barbituric acid and 2-thiobarbituric acid, highlighting the versatility of these compounds in chemical synthesis (Ahmed et al., 2012).
Electrochemical Properties
Research into the electrochemical behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been conducted, revealing insights into their redox mechanisms. This study provides a foundation for understanding the electrochemical applications of such compounds (Abou-Elenien et al., 1991).
Conversion to Oxime Derivatives
The conversion of ketones from heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives has been studied, further expanding the chemical utility and modification potential of these compounds (Rahman et al., 2013).
Therapeutic Applications
One significant area of research involves the exploration of 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride derivatives as potent inhibitors for treating chronic diseases. For instance, derivatives have shown promising results as soluble epoxide hydrolase (sEH) inhibitors, indicating potential for treating chronic kidney diseases (Kato et al., 2014). Furthermore, these compounds have been explored as dual µ-opioid receptor agonists and σ1 receptor antagonists for pain management, highlighting their potential in creating more effective and safer analgesics (García et al., 2019).
特性
IUPAC Name |
4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3.ClH/c1-8(2)13-7-11(3-5-12-6-4-11)16-10(15)9(13)14;/h8,12H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNBWRIIMPUBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCNCC2)OC(=O)C1=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)
![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)
![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)
![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)
![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)
![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)
![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)
![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)